1',2'-Epoxyhexobarbital

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

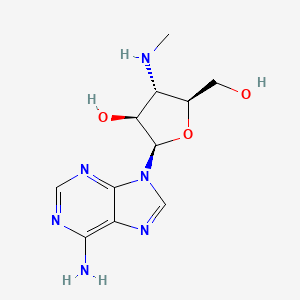

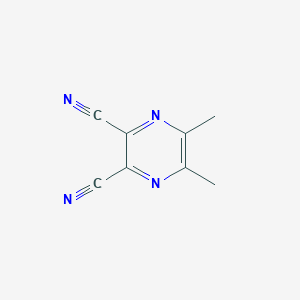

Epoxy-hexobarbital belongs to the class of organic compounds known as barbituric acid derivatives. Barbituric acid derivatives are compounds containing a perhydropyrimidine ring substituted at C-2, -4 and -6 by oxo groups. Epoxy-hexobarbital is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Epoxy-hexobarbital has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.

Applications De Recherche Scientifique

Metabolic Fate and Pathways

Metabolism in Rats : 1',2'-Epoxyhexobarbital undergoes various metabolic transformations in rats. Researchers identified several metabolites, including 1,5-dimethylbarbituric acid, different hydroxyhexobarbitals, and ketohexobarbital. The study highlights the epoxide-diol pathway in metabolism and demonstrates the compound's hydration by epoxide hydratase in rat liver microsomes (Vermeulen et al., 1981).

Novel Metabolic Pathways : A study on hexobarbital metabolism revealed a new pathway to produce 1,5-dimethylbarbituric acid and a cyclohexenone-glutathione adduct via 3'-oxohexobarbital. This pathway involves non-enzymatic conversion and the study also examined the formation of these metabolites when rats were administered hexobarbital, 3'-oxohexobarbital, or 1',2'-epoxyhexobarbital (Takenoshita et al., 1993).

Chemical Synthesis and Reactions

- Synthesis and Reactions : The synthesis of 1',2'-epoxides of hexobarbital and their reactions were studied, showing that epoxides can undergo base-catalyzed cyclization forming furopyrimidine, and acid-catalyzed cleavage forming substituted barbituric acids. This study provides insights into the chemical behavior and potential applications of 1',2'-epoxyhexobarbital derivatives (Bakker et al., 2010).

Application in Other Fields

Epoxy Synthesis in Electrochemistry : While not directly related to 1',2'-Epoxyhexobarbital, studies on the electrochemical synthesis of epoxides, like 1,2-epoxyhexane, provide insights into the general field of epoxy synthesis which could be relevant for understanding the synthesis and applications of 1',2'-epoxyhexobarbital (Alkire & Köhler, 1988).

Photocatalytic Epoxidation : Research on the photocatalytic epoxidation of linear alkyl olefins using titanium dioxide powder and molecular oxygen offers a perspective on epoxidation methods that could potentially apply to the synthesis or modification of 1',2'-Epoxyhexobarbital (Ohno et al., 1998).

Green Epoxidation Techniques : Investigations into the green epoxidation of 1-hexene, utilizing specific catalysts in the presence of molecular oxygen, highlight environmentally friendly approaches to epoxidation. This research could inform green chemistry approaches in the production or modification of compounds like 1',2'-Epoxyhexobarbital (Katkar et al., 2012).

Propriétés

Numéro CAS |

66403-25-6 |

|---|---|

Nom du produit |

1',2'-Epoxyhexobarbital |

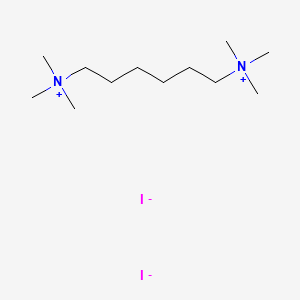

Formule moléculaire |

C12H16N2O4 |

Poids moléculaire |

252.27 g/mol |

Nom IUPAC |

1,5-dimethyl-5-(7-oxabicyclo[4.1.0]heptan-1-yl)-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C12H16N2O4/c1-11(12-6-4-3-5-7(12)18-12)8(15)13-10(17)14(2)9(11)16/h7H,3-6H2,1-2H3,(H,13,15,17) |

Clé InChI |

WOWLNDOPAUTOTH-UHFFFAOYSA-N |

SMILES |

CC1(C(=O)NC(=O)N(C1=O)C)C23CCCCC2O3 |

SMILES canonique |

CC1(C(=O)NC(=O)N(C1=O)C)C23CCCCC2O3 |

Synonymes |

1',2'-epoxyhexobarbital |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-6-sulfanylidenebenzo[d][1,3,2]benzodioxaphosphepine](/img/structure/B1202277.png)

![5-[(2-chloro-6-fluorophenyl)methyl]-N-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B1202280.png)

![N2-(4-fluorophenyl)-6-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B1202281.png)

![4-ethyl-1-[2-[2-hydroxybutanoyl(methyl)amino]-3-methylbutanoyl]-N-methyl-N-[4,11,19,26-tetramethyl-6-(3-methylbutyl)-15,25-bis(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide](/img/structure/B1202283.png)

![4-(Hydroxymethyl)-8,12,12-trimethyl-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridec-4-en-3-one](/img/structure/B1202296.png)